Scaffold Identity: Unsubstituted at N8 Enables Definitive SAR Baseline vs. All 8-Substituted Derivatives
The target compound bears no substituent at the N8 position (confirmed by InChI and SMILES: CN1C2=C(C(=O)N(C1=O)C)N3C=C(NC3=N2)C4=CC=C(C=C4)F), distinguishing it from every pharmacologically active derivative in the imidazo[2,1-f]purine-2,4-dione class. In contrast, derivatives AZ-853 and AZ-861 carry 8-(4-(4-arylpiperazin-1-yl)butyl) substituents, while compound 4b bears an 8-(4-(2-pyrimidinyl)piperazin-1-yl)butyl group. Published SAR studies explicitly state that a substituent at the 7-position of the 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione scaffold is essential for receptor affinity [1]. The unsubstituted core therefore represents the true null-reference compound for any SAR campaign, providing the baseline against which all 8-substitution effects are measured. This compound is not reported to have any biological activity per ChEMBL and ZINC databases [2].
| Evidence Dimension | N8 Substitution Status |
|---|---|
| Target Compound Data | No substituent at N8 (hydrogen only); no known biological activity reported |
| Comparator Or Baseline | AZ-853: 8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl); AZ-861: 8-(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl); Compound 4b: 8-(4-(2-pyrimidinyl)piperazin-1-yl)butyl — all these 8-substituted derivatives show nanomolar 5-HT1A affinity and in vivo antidepressant-like activity |
| Quantified Difference | Binary (unsubstituted vs. substituted); absence of 8-substituent precludes receptor engagement entirely |
| Conditions | Structural comparison based on published synthetic schemes and SAR analyses from multiple independent medicinal chemistry programs [1][2]. |
Why This Matters
For procurement decisions, this compound is the only commercially available option that serves as the authentic unsubstituted core scaffold for use as a negative control, synthetic starting material, or analytical reference standard in imidazo[2,1-f]purine-2,4-dione drug discovery programs.
- [1] Zagórska A, Bucki A, Kołaczkowski M, Siwek A, Głuch-Lutwin M, Starowicz G, Kazek G, Partyka A, Wesołowska A, Słoczyńska K, Pękala E, Pawłowski M. Structure–activity relationships and molecular studies of novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones with antidepressant and anxiolytic-like activity. Eur J Med Chem. 2015;97:452-469. View Source
- [2] ZINC Database. ZINC000000494901. Available at: https://zinc.docking.org/substances/ZINC000000494901/. View Source
